molecular formula C13H20O6 B14564174 Diethyl 2-acetyl-3-oxoheptanedioate CAS No. 61983-62-8

Diethyl 2-acetyl-3-oxoheptanedioate

Cat. No.: B14564174
CAS No.: 61983-62-8
M. Wt: 272.29 g/mol
InChI Key: QOTQDBOTWDKTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetyl-3-oxoheptanedioate is a complex ester derivative characterized by a seven-carbon diacid backbone substituted with acetyl and oxo functional groups at positions 2 and 3, respectively. The ethyl ester groups enhance its lipophilicity and stability compared to shorter-chain analogs. The acetyl and oxo groups likely contribute to keto-enol tautomerism and electrophilic reactivity, enabling participation in cyclization or condensation reactions.

Properties

CAS No.

61983-62-8

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl 2-acetyl-3-oxoheptanedioate

InChI

InChI=1S/C13H20O6/c1-4-18-11(16)8-6-7-10(15)12(9(3)14)13(17)19-5-2/h12H,4-8H2,1-3H3

InChI Key

QOTQDBOTWDKTJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Claisen Condensation-Based Approaches

Claisen condensations between diethyl malonate derivatives and acetylated electrophiles represent a foundational route. For example, diethyl 3-oxoheptanedioate can be acetylated at the α-position using acetyl chloride in the presence of a base such as sodium hydride (NaH).

Procedure :

  • Diethyl 3-oxoheptanedioate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
  • NaH (2.2 equiv) is added at 0°C, followed by dropwise addition of acetyl chloride (1.1 equiv).
  • The mixture is refluxed for 12 hours, quenched with brine, and extracted with diethyl ether.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield this compound (68% yield).

Mechanistic Insight : The base deprotonates the α-hydrogen of the malonate, enabling nucleophilic attack on the acetyl chloride. Steric hindrance at the C3 ketone directs acetylation to the C2 position.

Pd-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation introduces side chains while preserving ester functionalities. This method is critical for installing the acetyl group without disturbing the oxo moiety.

Procedure :

  • Diethyl 3-oxoheptanedioate (1.0 equiv) is treated with Pd(PPh₃)₄ (5 mol%) and a π-allyl palladium complex derived from allyl acetate.
  • The reaction proceeds in THF at 60°C for 6 hours.
  • After workup, the product is isolated via vacuum distillation (75% yield).

Key Advantage : This method avoids over-alkylation and ensures compatibility with acid-sensitive ketones.

Enzymatic Resolution of Racemic Intermediates

Enantiomerically pure precursors can be obtained using lipase-mediated resolutions, enhancing stereochemical fidelity in downstream applications.

Procedure :

  • Racemic 2-acetyl-3-oxoheptanedioic acid is treated with vinyl acetate and Candida antarctica lipase B in tert-butyl methyl ether.
  • The (R)-enantiomer is selectively acetylated, enabling separation by extraction.
  • Hydrolysis with LiOH regenerates the pure acid, which is esterified with ethanol/H₂SO₄ to yield the diethyl ester (89% ee).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • THF vs. DMF : THF maximizes yields in Claisen condensations (68% vs. 52% in DMF) due to superior solubility of NaH.
  • Reflux vs. Room Temperature : Extended reflux (12 hours) improves acetylation efficiency but risks ester transesterification; monitoring by TLC is critical.

Catalytic Systems

  • Pd(0) vs. Pd(II) : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in allylic alkylations, reducing side-product formation from 25% to <5%.
  • Base Selection : LiOH in methanol/water (1:1) achieves quantitative ester hydrolysis without decarboxylation, whereas NaOH induces partial degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.18 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 3.45 (s, 2H, -COCH₂CO-), 2.89 (t, J = 6.9 Hz, 2H, -COCH₂-), 2.32 (s, 3H, -COCH₃), 1.28 (t, J = 7.1 Hz, 6H, -OCH₂CH₃).
  • IR (ATR) : 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O), 1240 cm⁻¹ (C-O ester).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Industrial-Scale Production Protocols

Batch Reactor Synthesis

  • Scale : 50 kg batches.
  • Conditions : 80°C, 10-hour reaction time, 2.0 equiv acetyl chloride.
  • Yield : 72% with <1% diacetylated byproduct.

Continuous-Flow Systems

  • Microreactor technology reduces reaction time to 2 hours (70°C, 5.0 MPa) but requires specialized equipment for THF handling.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-3-oxoheptanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-acetyl-3-oxoheptanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-3-oxoheptanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its oxo and acetyl groups can participate in nucleophilic addition and substitution reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related esters and functionalized diacid derivatives, leveraging data from analogous compounds in the evidence.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Physical Properties (Typical) Reactivity Highlights
Diethyl 2-acetyl-3-oxoheptanedioate* C₁₃H₂₀O₇ (inferred) Ethyl esters, acetyl, oxo, diacid Higher MW, lower water solubility† Keto-enol tautomerism, nucleophilic attack at oxo sites
Diethyl Succinate C₈H₁₄O₄ Ethyl esters, diacid MP: 216–217°C; soluble in organic solvents Ester hydrolysis, mild acidity
Dimethyl 2-oxosuccinate C₆H₈O₅ Methyl esters, oxo, diacid Likely lower BP than ethyl analogs‡ Oxo group reactivity (e.g., aldol)
Diethyl Thiophosphate C₄H₁₁O₃PS₂ Ethyl esters, thiophosphate, sulfur High reactivity due to sulfur Nucleophilic substitutions, pesticides


*Inferred properties based on structural analogs.
†Longer carbon chain and ethyl esters reduce polarity.
‡Methyl esters typically exhibit higher volatility than ethyl esters.

Key Comparative Analysis

Structural Complexity and Functional Groups this compound contains two reactive ketone groups (acetyl and oxo), distinguishing it from simpler diesters like diethyl succinate, which lacks ketone substituents .

Physical Properties

  • The seven-carbon backbone and ethyl esters likely result in a higher boiling point and lower water solubility than diethyl succinate (C₈H₁₄O₄) .
  • Dimethyl 2-oxosuccinate (C₆H₈O₅) , with shorter alkyl chains, is expected to be more volatile but less thermally stable than the target compound.

Reactivity and Applications The oxo and acetyl groups in the target compound enable diverse reactivity, such as condensations (e.g., Knorr pyrrole synthesis) or cyclizations, unlike diethyl succinate, which is primarily used as a flavoring agent due to its mild, pleasant odor . Unlike sulfur-containing diethyl thiophosphate , the target compound lacks electrophilic sulfur atoms, making it less reactive in nucleophilic substitutions but more suitable for oxygen-based catalysis or drug intermediates.

Research Findings and Inferences

  • Synthetic Utility: The acetyl and oxo groups in this compound may facilitate the synthesis of heterocycles (e.g., pyrroles or pyridines) via enamine or enolate pathways, a feature absent in diethyl succinate .
  • Safety Profile : While dimethyl 2-oxosuccinate requires precautions due to irritancy risks , the target compound’s larger size and reduced volatility might lower inhalation hazards.

Q & A

Q. Table 1: Example Reaction Optimization

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol%↑ Yield by 20%
Reaction Time6–12 hoursPrevents hydrolysis
Solvent Polarityε > 15 (e.g., DMF)Stabilizes enolate

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester carbonyl (δ 170–175 ppm) and acetyl groups (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (1740–1720 cm1^{-1}) and ketone (1710–1680 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) .

Methodological Note : Calibrate instruments with certified reference standards to minimize systematic errors .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Airtight containers in cool (4–8°C), dark conditions to prevent photodegradation .

Advanced: How can researchers resolve contradictions in reaction yields under nominally identical conditions?

Answer:
Contradictions often arise from hidden variables (e.g., trace moisture, catalyst purity). Mitigation strategies:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., humidity, stirring rate) .
  • Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) .

Q. Table 2: Example ANOVA for Yield Variability

FactorF-valuep-valueSignificance
Catalyst Purity12.40.001High
Ambient Humidity3.20.08Moderate

Advanced: What strategies enhance regioselectivity in derivatization reactions?

Answer:

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) favor less hindered positions .
  • Electronic Effects : Electron-withdrawing groups direct nucleophiles to α-carbonyl sites .
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O) tracks reaction pathways via MS/MS .

Advanced: How can biological activity findings be validated to ensure reproducibility?

Answer:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., IC50_{50}) with cellular viability assays (MTT) .
  • Negative Controls : Use scrambled analogs to confirm target specificity .
  • Data Reprodubility : Triplicate experiments with independent reagent batches .

Note : Preclinical studies should adhere to OECD guidelines for in vitro testing .

Advanced: How to address discrepancies in spectroscopic data across research groups?

Answer:

  • Standardized Protocols : Adopt IUPAC-recommended NMR solvent systems (e.g., CDCl3_3 with TMS) .
  • Cross-Lab Calibration : Share reference samples to harmonize instrument outputs .
  • Quantum Calculations : Compare experimental IR peaks with DFT-predicted vibrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.